3-Methyl-N-(2-methylpropyl)butan-1-amine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

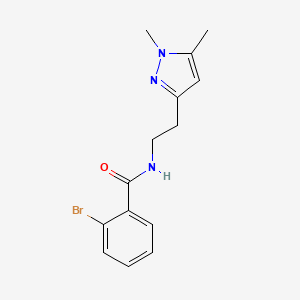

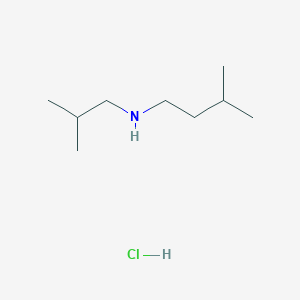

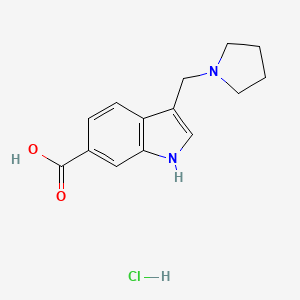

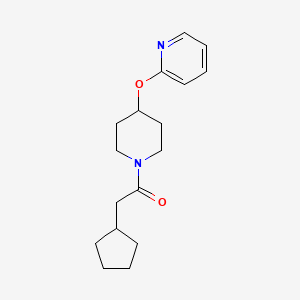

“3-Methyl-N-(2-methylpropyl)butan-1-amine;hydrochloride” is a chemical compound with the molecular formula C9H21N.ClH . It is also known as N-isobutyl-3-methylbutan-1-amine hydrochloride .

Synthesis Analysis

The synthesis of amines like “this compound” can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves SN2 reactions of alkyl halides with ammonia or other amines . Alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide (Gabriel synthesis) can also be used . Reductive amination of aldehydes or ketones is another possible method .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H21N.ClH/c1-8(2)5-6-10-7-9(3)4;/h8-10H,5-7H2,1-4H3;1H . This indicates that the molecule consists of a nitrogen atom bonded to a butan-1-amine group and a 2-methylpropyl group .Chemical Reactions Analysis

Amines like “this compound” can undergo a variety of chemical reactions. They can participate in nucleophilic substitution reactions with alkyl halides, or they can be alkylated with alkyl halides in the presence of a base . Amines can also react with carboxylic acids or their derivatives to form amides .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

One of the earliest applications of compounds similar to 3-Methyl-N-(2-methylpropyl)butan-1-amine; hydrochloride includes its antimicrobial properties. For instance, N-Methyl-bis (3-mesyloxypropyl)amine hydrochloride has been studied for its effect on Bacillus subtilis cells, indicating that it can induce irreversible damage to bacterial DNA, suggesting potential use as an antimicrobial agent (Shimi & Shoukry, 1975).

Chemical Synthesis and Catalysis

The compound has found use in chemical synthesis, particularly in reactions involving hydroboration. Hydroboration studies with N,N-Diisopropyl-N-isobutylamine form a highly reactive amine−borane adduct, showing promise in the hydroboration of olefins at room temperature, which is crucial for the synthesis of complex organic molecules (Brown, Kanth, & Zaidlewicz, 1999).

Material Science

In the field of material science, amine-functionalized compounds are utilized for surface modification and stabilization. A study on aminosilanes, which are closely related to the chemical structure of 3-Methyl-N-(2-methylpropyl)butan-1-amine; hydrochloride, highlights their role in functionalizing silica surfaces to prevent the loss of covalently attached silane layers, important for applications in aqueous media (Smith & Chen, 2008).

Environmental Applications

There is also interest in the environmental applications of such compounds. For instance, CO2 capture by a task-specific ionic liquid derived from 1-butyl imidazole and 3-bromopropylamine hydrobromide, showcasing the potential of amine-functionalized compounds in sequestering greenhouse gases efficiently and sustainably (Bates et al., 2002).

Eigenschaften

IUPAC Name |

3-methyl-N-(2-methylpropyl)butan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N.ClH/c1-8(2)5-6-10-7-9(3)4;/h8-10H,5-7H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSBAQRIKVZJRRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNCC(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-2,2-dimethyl-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2987275.png)

![6-Chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B2987277.png)

![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide](/img/structure/B2987279.png)

![4-[1-(1-Methyl-2-oxopyrrolidin-3-yl)triazol-4-yl]benzenesulfonyl fluoride](/img/structure/B2987281.png)

![4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxybenzoic acid](/img/structure/B2987282.png)

![1-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2987292.png)